molecular formula C6H8N2O5S B13120839 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethane-1-sulfonic acid CAS No. 791720-85-9

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethane-1-sulfonic acid

Katalognummer: B13120839
CAS-Nummer: 791720-85-9
Molekulargewicht: 220.21 g/mol
InChI-Schlüssel: UUMZPBCYXGCZRF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a tetrahydropyrimidine ring with two oxo groups at positions 2 and 6, and an ethanesulfonic acid group attached to the 4-position of the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid typically involves the reaction of a suitable pyrimidine precursor with ethanesulfonic acid under controlled conditions. One common method involves the condensation of barbituric acid with ethanesulfonic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce tetrahydropyrimidine derivatives with altered oxo groups .

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)ethanesulfonic acid is unique due to its combination of a tetrahydropyrimidine ring with an ethanesulfonic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

791720-85-9

Molekularformel

C6H8N2O5S

Molekulargewicht

220.21 g/mol

IUPAC-Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)ethanesulfonic acid

InChI

InChI=1S/C6H8N2O5S/c9-5-3-4(7-6(10)8-5)1-2-14(11,12)13/h3H,1-2H2,(H,11,12,13)(H2,7,8,9,10)

InChI-Schlüssel

UUMZPBCYXGCZRF-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC(=O)NC1=O)CCS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.